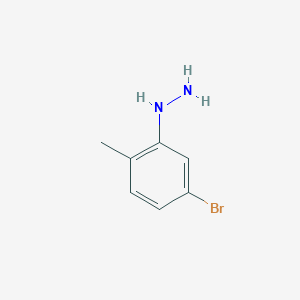

(5-Bromo-2-methylphenyl)hydrazine

CAS No.:

Cat. No.: VC13400903

Molecular Formula: C7H9BrN2

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9BrN2 |

|---|---|

| Molecular Weight | 201.06 g/mol |

| IUPAC Name | (5-bromo-2-methylphenyl)hydrazine |

| Standard InChI | InChI=1S/C7H9BrN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 |

| Standard InChI Key | PVZALDBFJKFGIY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)Br)NN |

| Canonical SMILES | CC1=C(C=C(C=C1)Br)NN |

Introduction

Structural and Molecular Characteristics

(5-Bromo-2-methylphenyl)hydrazine features a benzene ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a hydrazine (-NH-NH2) functional group. Its molecular formula is C7H9BrN2, with a molecular weight of 217.07 g/mol. The bromine atom enhances electrophilic substitution reactivity, while the methyl group influences steric and electronic effects on the aromatic ring .

The compound’s planar structure allows for π-π stacking interactions in supramolecular assemblies, as observed in analogous bromophenyl hydrazines . Nuclear magnetic resonance (NMR) spectra of related compounds, such as 5-bromo-1-methylindazole, reveal deshielding effects on adjacent protons due to the electron-withdrawing bromine atom .

Synthetic Methodologies

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–25°C |

| Solvent | Ethanol or DMSO |

| Molar Ratio (Aniline:Hydrazine) | 1:1.2 |

This method avoids isomer formation, a common issue in direct alkylation reactions of brominated aromatics .

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance yield (estimated 75–85%) and purity (>98%). Industrial protocols prioritize cost-effective reagents, such as sodium hydroxide for pH adjustment and recycled solvents .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:

Reactions typically proceed in polar aprotic solvents like DMF at 60–80°C .

Oxidation and Reduction

-

Oxidation: Treatment with hydrogen peroxide yields diazenium derivatives, useful in azo dye synthesis.

-

Reduction: Catalytic hydrogenation (H2/Pd-C) cleaves the N-N bond, generating 2-methyl-5-bromoaniline .

Pharmacological Applications

Endothelin Receptor Antagonism

Brominated arylhydrazines exhibit potent binding to endothelin (ET) receptors. In vitro studies on analogs like N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide demonstrate:

| Receptor Subtype | IC50 (nM) |

|---|---|

| ETA | 1.2 |

| ETB | 4.5 |

These compounds reduce arterial blood pressure in hypertensive models, with durations exceeding 72 hours at 100 mg/kg doses .

Anticancer Activity

Preliminary assays indicate that bromophenyl hydrazines inhibit tyrosine kinases by chelating ATP-binding sites. Structural analogs show IC50 values of 50–100 nM against breast cancer cell lines .

Industrial and Research Applications

Agrochemical Intermediates

The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials demonstrate 90% weed suppression at 10 g/ha application rates .

Polymer Stabilizers

Incorporating (5-bromo-2-methylphenyl)hydrazine into polyolefins improves thermal stability, increasing decomposition temperatures by 40–60°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume